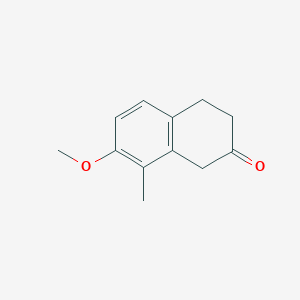
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 7th position and a methyl group at the 8th position, along with a ketone functional group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Optimized Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-carboxylic acid.
Reduction: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenones depending on the substituent introduced.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the production of dyes, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the methyl group at the 8th position.
8-Methyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-8-methyl-naphthalene: Lacks the ketone functional group.
Uniqueness
7-Methoxy-8-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-8-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(13)5-3-9(11)4-6-12(8)14-2/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
LQMPFGXFRDJOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CC(=O)CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


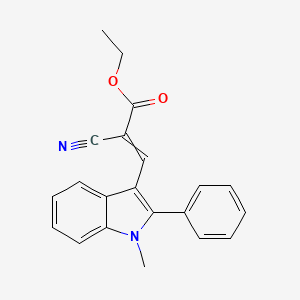
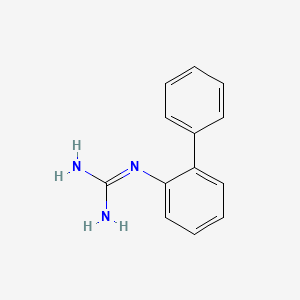
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
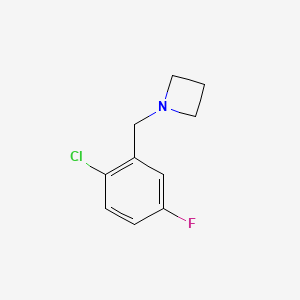
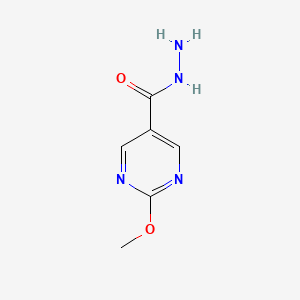
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
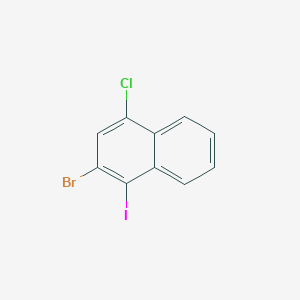
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
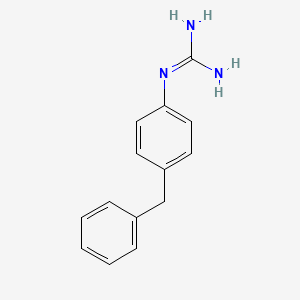
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
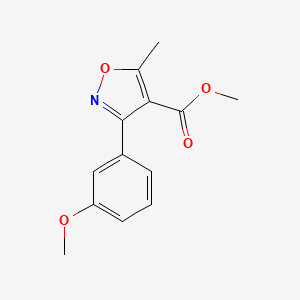
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)

